molecular formula C15H18N6O2S B15104855 N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B15104855
M. Wt: 346.4 g/mol
InChI Key: RUFBMKBOWXTQDX-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C15H18N6O2S/c1-9-10(2)24-15(16-9)17-13(22)6-4-5-11-18-19-12-7-8-14(23-3)20-21(11)12/h7-8H,4-6H2,1-3H3,(H,16,17,22)

InChI Key

RUFBMKBOWXTQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)C

Origin of Product

United States

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of thiazole and triazole rings. The structural formula includes a thiazole moiety linked to a butanamide group and a methoxy-substituted triazolo-pyridazine. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazolo-pyridazine derivatives, including this compound. For instance, one study evaluated related compounds against several cancer cell lines (A549, MCF-7, HeLa) using the MTT assay to determine cytotoxicity. The most promising derivative exhibited an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating significant cytotoxic effects .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of c-Met kinase. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound demonstrated comparable inhibitory activity against c-Met with an IC50 of 0.090 μM .

In Vitro Studies

In vitro studies have shown that this compound induces apoptosis in cancer cells. The acridine orange staining method revealed that treated A549 cells underwent late apoptosis and cell cycle arrest in the G0/G1 phase .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundA5491.06 ± 0.16
This compoundMCF-71.23 ± 0.18
This compoundHeLa2.73 ± 0.33

Case Studies

Several case studies have explored the biological activities of related compounds in clinical settings:

  • Case Study on c-Met Inhibition : A study reported that derivatives similar to this compound effectively inhibited c-Met in cancer models and showed promise as therapeutic agents for treating malignancies characterized by c-Met overexpression .
  • Antiparasitic Activity : Another investigation into triazolopyridazine derivatives indicated their potential against Cryptosporidium species in vitro. Although the specific compound was not tested directly for antiparasitic activity in this study, the structural similarities suggest a potential for further exploration .

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